N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396710-96-5
VCID: VC4638128
InChI: InChI=1S/C16H14N2O4/c19-14(12-6-7-21-10-12)9-17-16(20)13-8-15(22-18-13)11-4-2-1-3-5-11/h1-8,10,14,19H,9H2,(H,17,20)
SMILES: C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=COC=C3)O
Molecular Formula: C16H14N2O4
Molecular Weight: 298.298

N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide

CAS No.: 1396710-96-5

Cat. No.: VC4638128

Molecular Formula: C16H14N2O4

Molecular Weight: 298.298

* For research use only. Not for human or veterinary use.

N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide - 1396710-96-5

Specification

CAS No. 1396710-96-5
Molecular Formula C16H14N2O4
Molecular Weight 298.298
IUPAC Name N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C16H14N2O4/c19-14(12-6-7-21-10-12)9-17-16(20)13-8-15(22-18-13)11-4-2-1-3-5-11/h1-8,10,14,19H,9H2,(H,17,20)
Standard InChI Key AGHPKKOWYNPEKU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=COC=C3)O

Introduction

Structural and Chemical Characteristics

N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide features a furan ring (3-position substitution), an isoxazole moiety (5-phenyl substitution), and a carboxamide group linked via a hydroxyethyl chain. The molecular formula is C17H16N2O4\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_4, with a molar mass of 312.32 g/mol. Key structural attributes include:

  • Furan Ring: A five-membered aromatic oxygen heterocycle contributing to electron-rich reactivity.

  • Isoxazole Core: A five-membered ring with nitrogen and oxygen atoms, enabling electrophilic substitution at the 4- and 5-positions.

  • Hydroxyethyl-Carboxamide Linker: Provides conformational flexibility and hydrogen-bonding capacity.

The compound’s stability is pH-dependent, with optimal storage conditions at -20°C in amber vials to prevent photodegradation.

Synthetic Methodologies

Laboratory-Scale Synthesis

A multi-step route involves:

  • Furan Intermediate Preparation: 2-Furoic acid undergoes esterification followed by reduction to yield 2-(furan-3-yl)ethanol.

  • Isoxazole Carboxylic Acid Synthesis: Cyclocondensation of phenylacetonitrile and hydroxylamine forms 5-phenyl-1,2-oxazole-3-carboxylic acid.

  • Amide Coupling: Carbodiimide-mediated (e.g., EDC/HOBt) reaction links the isoxazole carboxylic acid to the furan-ethanol amine derivative.

Critical Reaction Parameters:

  • Temperature control (0–5°C) during amide bond formation to minimize side reactions.

  • Anhydrous DMF as solvent to enhance coupling efficiency.

  • Purification via silica gel chromatography (ethyl acetate/hexane gradient).

Industrial Production Techniques

Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours conventionally) and improves yields (≥70%). Continuous-flow systems further enhance scalability by optimizing heat and mass transfer.

Biological Activities and Mechanisms

Anticancer Properties

In vitro assays demonstrate dose-dependent cytotoxicity:

Cancer Cell LineIC50 (µM)Mechanism
A549 (Lung)45Apoptosis via Bax/Bcl-2 modulation
HeLa (Cervical)30Caspase-3/7 activation
MCF7 (Breast)50G0/G1 cell cycle arrest

The furan ring enhances membrane permeability, while the isoxazole moiety interacts with tubulin, disrupting mitotic spindle assembly.

Antimicrobial Efficacy

Broad-spectrum activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)Proposed Target
Staphylococcus aureus32Cell wall synthesis inhibition
Escherichia coli50DNA gyrase binding

Synergistic effects with β-lactam antibiotics (e.g., ampicillin) reduce MIC values by 4–8 fold.

Anti-Inflammatory Effects

In murine macrophage models (RAW 264.7), the compound suppresses LPS-induced TNF-α and IL-6 secretion by 60–70% at 25 µM. Mechanistic studies suggest NF-κB pathway inhibition through IκBα stabilization.

Chemical Reactivity and Derivatives

Electrophilic Substitution

  • Nitration: HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the phenyl para position (62% yield).

  • Bromination: Br₂/CCl₄ yields 4-bromo derivatives (70% yield), enhancing halogen-bonding interactions.

Cyclization Reactions

Heating with P₂O₅ in toluene (120°C) induces intramolecular dehydration, forming a fused oxazolo-furan system (55% yield).

Oxidative Cleavage

Ozonolysis at -78°C cleaves the furan ring to a diketone intermediate, enabling further functionalization.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity (IC50/MIC)
Furan-2-carboxamideLacks isoxazole ringHeLa: 85 µM; S. aureus: 64 µg/mL
Isoxazole-3-carboxamideLacks furan ringA549: 60 µM; E. coli: 75 µg/mL
5-Phenyl-1,2-oxazoleNo carboxamide linkerWeak anti-inflammatory activity

The dual furan-isoxazole architecture in N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide confers superior pharmacokinetic properties, including logP = 2.1 (optimal for blood-brain barrier penetration).

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 4 weeks) reveal:

  • Hydrolysis: Carboxamide bond cleavage at pH <3 or >10.

  • Oxidation: Furan ring degradation under UV light (25% loss after 48 hours).

  • Photolysis: Amber packaging reduces degradation by 90% compared to clear glass.

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